molecular formula C14H10N2O2S B080274 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid CAS No. 220192-02-9

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B080274
CAS No.: 220192-02-9
M. Wt: 270.31 g/mol
InChI Key: GVUATZWSTXLFCR-UHFFFAOYSA-N
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Description

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method includes the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of cytochrome c peroxidase, thereby reducing oxidative stress . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of pyrazole and thiophene rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUATZWSTXLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378014
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220192-02-9
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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